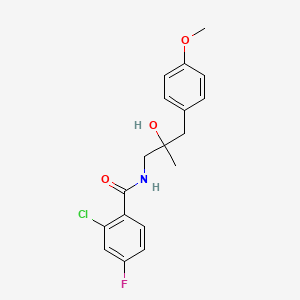

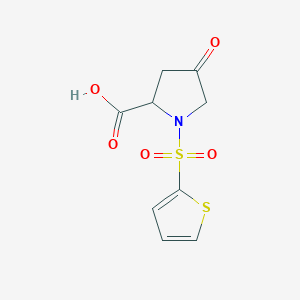

2-chloro-4-fluoro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-4-fluoro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzamide is a useful research compound. Its molecular formula is C18H19ClFNO3 and its molecular weight is 351.8. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Studies have demonstrated the potential of various benzamide derivatives in the development of new antimicrobial agents. For instance, acylthioureas related to the core structure of 2-chloro-4-fluoro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzamide have shown significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains known for biofilm formation. These findings suggest the potential for novel antimicrobial agents with antibiofilm properties (Limban et al., 2011). Additionally, other research has highlighted the synthesis of novel compounds demonstrating potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of action (Liaras et al., 2011).

Neurology and Brain Research

In neurology, benzamide derivatives have been explored for their potential in brain research and therapy. For example, a selective serotonin 1A molecular imaging probe, closely related to the compound , was used to quantify receptor densities in Alzheimer's disease patients. This work underscores the importance of these compounds in understanding and diagnosing neurodegenerative diseases (Kepe et al., 2006).

Polymer Science

In the realm of polymer science, derivatives of benzamide have been utilized to create novel polymers with specific properties. For instance, research into electrochromic and electrofluorescent polymers incorporating fluorene units shows how these derivatives can lead to materials with unique optical and electronic characteristics, suitable for advanced technological applications (Sun et al., 2016).

Organic Synthesis

The versatility of benzamide derivatives in organic synthesis is evident in their use as intermediates for creating complex molecules. For example, an efficient synthesis route for a dopamine and serotonin receptors antagonist highlights the critical role of these compounds in developing new therapeutic agents (Hirokawa et al., 2000). Additionally, the synthesis of novel semicarbazone derivatives from N1-(3-chloro-4-fluorophenyl) demonstrated significant in vitro anti-inflammatory activity, further showcasing the potential of benzamide derivatives in medicinal chemistry (Ahsan et al., 2016).

Mechanism of Action

Target of Action

The primary target of the compound is currently unknown. Similar compounds have been found to inhibit enzymes such as phosphodiesterase

Mode of Action

The exact mode of action of this compound is not yet fully understood. It is likely that it interacts with its target enzyme or receptor, leading to changes in the biochemical processes within the cell. This could involve binding to the active site of the enzyme, thereby inhibiting its function .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific target. For instance, if it targets phosphodiesterase, it could impact the cAMP and cGMP signaling pathways, which play crucial roles in a variety of cellular processes . The downstream effects would depend on the specific cell type and the pathways that are affected.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and the biochemical pathways it affects. For instance, if it inhibits phosphodiesterase, it could lead to increased levels of cAMP or cGMP in the cell, affecting processes such as cell proliferation, differentiation, and apoptosis .

Properties

IUPAC Name |

2-chloro-4-fluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClFNO3/c1-18(23,10-12-3-6-14(24-2)7-4-12)11-21-17(22)15-8-5-13(20)9-16(15)19/h3-9,23H,10-11H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILFFJRGFJTFDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=C(C=C(C=C2)F)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-2-methyl-furo[3,2-B]pyridine](/img/structure/B2463344.png)

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2463346.png)

![1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2463349.png)

![Methyl 1-[(4-chlorophenyl)amino]cyclopropane-1-carboxylate](/img/structure/B2463353.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-N'-phenylurea](/img/structure/B2463354.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2463355.png)

![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-(trifluoromethyl)benzamide](/img/structure/B2463357.png)

![(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine](/img/structure/B2463359.png)

![[2-(Tert-butylcarbamoylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2463366.png)